molecular formula C21H17ClOS B12575258 Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- CAS No. 209391-60-6

Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-

Cat. No.: B12575258
CAS No.: 209391-60-6
M. Wt: 352.9 g/mol
InChI Key: BVJZDNKVZDVNOW-UHFFFAOYSA-N
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Description

Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- is an organic compound with a complex structure that includes a benzene ring substituted with a sulfinyl group, a chlorine atom, and a diphenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- typically involves multiple steps. One common method includes the reaction of 1-chloro-2,2-diphenylethene with a sulfinylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-chloro-2-(2,2-diphenylethenyl): Similar structure but lacks the sulfinyl group.

    Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfonyl]-4-methyl-: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

The presence of the sulfinyl group in Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl- imparts unique chemical properties, such as its ability to undergo specific redox reactions. This distinguishes it from similar compounds and makes it valuable for certain applications in research and industry.

Properties

CAS No.

209391-60-6

Molecular Formula

C21H17ClOS

Molecular Weight

352.9 g/mol

IUPAC Name

1-(1-chloro-2,2-diphenylethenyl)sulfinyl-4-methylbenzene

InChI

InChI=1S/C21H17ClOS/c1-16-12-14-19(15-13-16)24(23)21(22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3

InChI Key

BVJZDNKVZDVNOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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